molecular formula C7H14ClN3 B2357677 1-tert-butyl-1H-pyrazol-3-amine hydrochloride CAS No. 1305710-82-0

1-tert-butyl-1H-pyrazol-3-amine hydrochloride

Cat. No. B2357677
CAS RN: 1305710-82-0
M. Wt: 175.66
InChI Key: HFOKZUKRDRIAPD-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-pyrazol-3-amine hydrochloride is a compound used as a precursor to synthesize nitrogen-containing compounds, especially in pharmaceutical and agrochemical applications . It can also be used to detect analytes as a fluorescent probe . It belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various compounds .

Scientific Research Applications

Applications in Asymmetric Synthesis

1-tert-butyl-1H-pyrazol-3-amine hydrochloride and its derivatives play a crucial role in asymmetric synthesis, particularly in the creation of N-heterocycles. Chiral sulfinamides, with tert-butanesulfinamide being a prominent example, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and related compounds. This methodology has provided general access to a wide array of structurally diverse N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant as they form the backbone of many natural products and compounds with therapeutic potential (Philip, Radhika, Saranya, & Anilkumar, 2020).

Involvement in Pyrazole Derivatives Synthesis

This compound is instrumental in synthesizing pyrazole derivatives, which are known for their wide-ranging biological activities. The pyrazole moiety, often referred to as a pharmacophore, plays a significant role in numerous biologically active compounds, making it an intriguing template for combinatorial and medicinal chemistry. The synthesis of pyrazole derivatives often involves steps like condensation followed by cyclization or multi-component reactions (MCR), leading to the formation of heterocyclic pyrazoles with potential yields under various conditions (Dar & Shamsuzzaman, 2015).

Role in Anticancer Agent Development

The research into pyrazoline derivatives has highlighted their potential in pharmacological applications, especially as anticancer agents. Pyrazoline, a five-membered ring compound containing three carbon atoms and two nitrogen atoms, has been recognized for its electron-rich nature and dynamic applications. Various synthetic methods have been employed to create pyrazoline derivatives, demonstrating significant biological effects, particularly in anticancer activities. This has spurred further research into pyrazoline's potential as a moiety of interest in the field of cancer research (Ray, Salahuddin, Mazumder, Kumar, Ahsan, & Yar, 2022).

properties

IUPAC Name

1-tert-butylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-7(2,3)10-5-4-6(8)9-10;/h4-5H,1-3H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOKZUKRDRIAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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